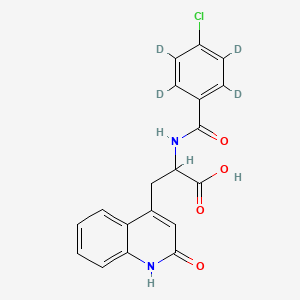

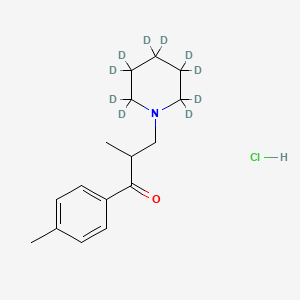

![molecular formula C36H72N4S8Te B562755 Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']- CAS No. 104276-82-6](/img/structure/B562755.png)

Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-

Descripción general

Descripción

Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']- (TMT) is a compound that has gained attention in recent years due to its potential as a research tool in various scientific fields. TMT is a tellurium-containing compound that has unique properties that make it useful in a variety of applications. In

Mecanismo De Acción

The mechanism of action of Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']- is not fully understood, but it is believed to be due to its ability to transfer electrons. Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']- can donate electrons to other molecules, which can lead to the formation of new chemical bonds and the production of reactive oxygen species.

Efectos Bioquímicos Y Fisiológicos

Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']- has been shown to have a variety of biochemical and physiological effects, including:

1. Cytotoxicity: Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']- has been shown to induce cell death in various cancer cell lines.

2. Oxidative Stress: Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']- has been shown to induce oxidative stress in cells, which can lead to damage to cellular components such as DNA and proteins.

3. Anti-inflammatory Activity: Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']- has been shown to have anti-inflammatory activity in various animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']- has several advantages as a research tool, including its unique properties as a tellurium-containing compound and its ability to transfer electrons. However, there are also limitations to its use, including its toxicity and its potential to produce reactive oxygen species.

Direcciones Futuras

There are several future directions for research involving Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-, including:

1. Development of New Catalytic Applications: Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']- has shown promise as a catalyst in various organic reactions, and further research could lead to the development of new catalytic applications.

2. Biomedical Applications: Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']- has shown potential as a research tool in biomedical research, and further studies could lead to the development of new imaging agents or therapeutic agents for the treatment of cancer.

3. Materials Science: Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']- has been incorporated into various materials to improve their properties, and further research could lead to the development of new materials with unique properties.

In conclusion, Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']- is a compound with unique properties that make it useful in a variety of scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']- as a research tool in various scientific fields.

Métodos De Síntesis

Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']- can be synthesized by reacting tellurium powder with bis(2-methylpropyl)carbamodithioic acid in the presence of a reducing agent such as sodium borohydride. The reaction produces Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']- as a yellow crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.

Aplicaciones Científicas De Investigación

Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']- has been used in a variety of scientific research applications, including:

1. Catalysis: Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']- has been used as a catalyst in various organic reactions, including the reduction of carbonyl compounds and the oxidation of alcohols.

2. Materials Science: Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']- has been incorporated into various materials to improve their properties, including the synthesis of tellurium-containing polymers and the production of tellurium-based nanomaterials.

3. Biomedical Research: Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']- has shown potential as a research tool in biomedical research, including the study of cancer cells and the development of imaging agents for diagnostic purposes.

Propiedades

IUPAC Name |

[tris[bis(2-methylpropyl)carbamothioylsulfanyl]-λ4-tellanyl] N,N-bis(2-methylpropyl)carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72N4S8Te/c1-25(2)17-37(18-26(3)4)33(41)45-49(46-34(42)38(19-27(5)6)20-28(7)8,47-35(43)39(21-29(9)10)22-30(11)12)48-36(44)40(23-31(13)14)24-32(15)16/h25-32H,17-24H2,1-16H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRGVVIQRWCHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=S)S[Te](SC(=S)N(CC(C)C)CC(C)C)(SC(=S)N(CC(C)C)CC(C)C)SC(=S)N(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72N4S8Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074389 | |

| Record name | Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-.kappa.S,.kappa.S']- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

945.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']- | |

CAS RN |

104276-82-6 | |

| Record name | Tellurium, tetrakis(N,N-bis(2-methylpropyl)carbamodithioato-kappaS,kappaS')- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104276826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurium, tetrakis[N,N-bis(2-methylpropyl)carbamodithioato-.kappa.S,.kappa.S']- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-.kappa.S,.kappa.S']- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

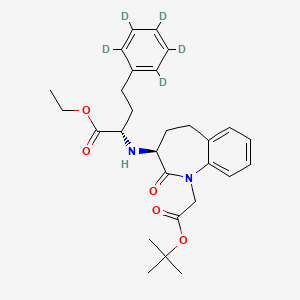

![3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B562692.png)